physicochemical properties and solubility of 2-(6-Methoxy-2-naphthyl)-2-pentanol
physicochemical properties and solubility of 2-(6-Methoxy-2-naphthyl)-2-pentanol
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-(6-Methoxy-2-naphthyl)-2-pentanol
Introduction
2-(6-Methoxy-2-naphthyl)-2-pentanol is a tertiary alcohol containing a methoxynaphthyl moiety. While it is structurally related to the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen[1][2], which is 2-(6-methoxy-2-naphthyl)propionic acid, 2-(6-Methoxy-2-naphthyl)-2-pentanol is a distinct chemical entity. The presence of the hydroxyl group and the longer pentanol chain in place of the propionic acid group significantly alters its physicochemical properties and potential applications. This guide provides a comprehensive overview of the predicted , based on its structural similarity to related compounds. It also outlines detailed experimental protocols for the empirical determination of these properties, providing a framework for researchers and drug development professionals.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. For 2-(6-Methoxy-2-naphthyl)-2-pentanol, these properties are largely influenced by the bulky, hydrophobic methoxynaphthyl group and the polar tertiary alcohol group. The following table summarizes the predicted physicochemical properties.
| Property | Predicted Value | Rationale and Comparative Analysis |
| Molecular Formula | C₁₇H₂₀O₂ | Derived from the chemical structure. |
| Molecular Weight | 256.34 g/mol | Calculated from the molecular formula. This is higher than that of 1-(6-Methoxy-2-naphthyl)ethanol (202.25 g/mol ) due to the longer alkyl chain.[3] |
| Physical Form | White to off-white solid | Similar to related naphthalene derivatives like 2-(6-Methoxy-2-naphthyl)propionic acid which is a solid at room temperature.[4][5] |
| Melting Point | Estimated 70-90 °C | The large, rigid naphthalene ring system suggests a crystalline solid with a defined melting point. This is a prediction and would require experimental confirmation. For comparison, 6-methoxy-2-naphthaldehyde has a melting point of 80-84 °C.[6] |
| Boiling Point | >300 °C (Predicted) | A high boiling point is expected due to the high molecular weight and the presence of the polar hydroxyl group capable of hydrogen bonding. The predicted boiling point for the related but smaller 2-(6-Methoxy-2-naphthyl)propionic acid is 403.9±20.0 °C.[4] |
| pKa | 16-18 (Predicted) | This is a typical pKa range for a tertiary alcohol. The hydroxyl proton is weakly acidic. |
| LogP (Octanol/Water Partition Coefficient) | > 3.5 (Predicted) | The large, non-polar methoxynaphthyl group will dominate the molecule's properties, leading to high lipophilicity and consequently poor water solubility. The XLogP3 for the smaller 1-(6-Methoxy-2-naphthyl)ethanol is 2.8.[3] |
Solubility Profile
The solubility of a compound is a critical factor in its formulation and bioavailability. Based on the "like dissolves like" principle, the predicted solubility of 2-(6-Methoxy-2-naphthyl)-2-pentanol in various solvents is presented below.
| Solvent | Predicted Solubility | Rationale |
| Water | Very low | The high LogP value suggests poor aqueous solubility. The hydrophobic character of the methoxynaphthyl group is the primary driver of this property. |
| Methanol | Soluble | Methanol is a polar protic solvent that can hydrogen bond with the hydroxyl group of the analyte, and its alkyl portion can interact with the naphthyl ring. The related 2-(6-Methoxy-2-naphthyl)propionic acid is soluble in methanol.[4] |
| Ethanol | Soluble | Similar to methanol, ethanol should be a good solvent. |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Dichloromethane | Soluble | A non-polar solvent that will readily dissolve the lipophilic compound. |
| Hexane | Sparingly soluble to insoluble | While the molecule is lipophilic, the polarity of the hydroxyl group may limit solubility in highly non-polar solvents like hexane. |
Experimental Protocols for Physicochemical Property Determination
To provide a framework for the empirical validation of the predicted properties, the following standard experimental protocols are described.
Protocol 1: Determination of Melting Point
The melting point of a solid is a fundamental physical property that is indicative of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, crystalline 2-(6-Methoxy-2-naphthyl)-2-pentanol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).
Caption: Workflow for Melting Point Determination.
Protocol 2: Determination of pKa by Potentiometric Titration
The pKa of the tertiary alcohol can be determined by potentiometric titration in a suitable non-aqueous solvent.
Methodology: Potentiometric Titration in a Non-Aqueous Solvent
-
Sample Preparation: A precisely weighed amount of 2-(6-Methoxy-2-naphthyl)-2-pentanol is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran and water.
-
Titration: The solution is titrated with a standardized strong base (e.g., tetrabutylammonium hydroxide) in a non-aqueous solvent.
-
Measurement: The pH of the solution is measured using a calibrated pH meter with a glass electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Protocol 3: Determination of LogP by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Methodology: OECD Guideline 107 (Shake-Flask Method)
-
Solvent Preparation: n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of 2-(6-Methoxy-2-naphthyl)-2-pentanol is dissolved in the pre-saturated n-octanol.
-
Partitioning: A known volume of the n-octanol solution is mixed with a known volume of the pre-saturated water in a separatory funnel. The funnel is shaken for a predetermined time to allow for partitioning of the analyte between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9]
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the water phase.
Sources
- 1. 2-(6-Methoxy-2-naphthyl)propionic acid | C14H14O3 | CID 1302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(6-Methoxy-2-naphthyl)ethanol | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+/-)-2-(6-METHOXY-2-NAPHTHYL)PROPIONIC ACID CAS#: 23981-80-8 [m.chemicalbook.com]
- 5. 2-(6-Methoxy-2-naphthyl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
